molecular formula C21H16N2O B12897237 2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline CAS No. 83959-84-6

2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline

Cat. No.: B12897237
CAS No.: 83959-84-6
M. Wt: 312.4 g/mol
InChI Key: TYVUMLDYGFUBOS-UHFFFAOYSA-N
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Description

2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused with an aniline moiety and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminobiphenyl with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The biphenyl group may enhance the compound’s binding affinity and specificity towards its targets . Detailed studies on the exact molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-1,3-oxazol-2-yl)aniline
  • 4-(Oxazol-2-yl)aniline
  • 2-Methyl-5-(1,3-oxazol-2-yl)aniline

Uniqueness

Compared to other oxazole derivatives, this compound may exhibit improved stability, binding affinity, and biological activity .

Properties

CAS No.

83959-84-6

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline

InChI

InChI=1S/C21H16N2O/c22-19-9-5-4-8-18(19)21-23-14-20(24-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,22H2

InChI Key

TYVUMLDYGFUBOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4N

Origin of Product

United States

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